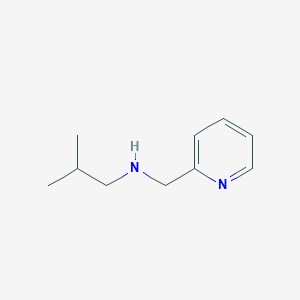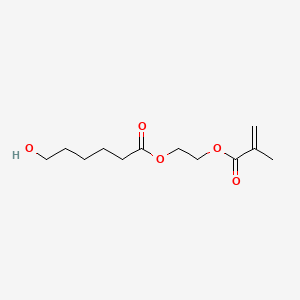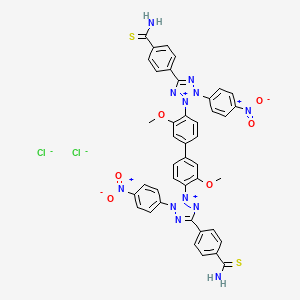
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Overview
Description
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It’s known that thiq based compounds interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq based compounds are known to exert diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-phenylethylamine and an aldehyde or ketone. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Another method involves the Bischler-Napieralski reaction, which is a cyclization of β-phenylethylamine derivatives with acid anhydrides or acid chlorides, followed by reduction . This reaction also requires acidic conditions and can be catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives.
Scientific Research Applications
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with similar structural features and applications.
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential neuroprotective and neurotoxic effects.
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: A phosphonic acid analog with unique conformational features and pharmacological applications.
Uniqueness
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403207 | |
| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35186-98-2 | |
| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure in medicinal chemistry?
A1: The this compound structure, often abbreviated as Tic, serves as a valuable scaffold in designing enzyme inhibitors. [] Specifically, it has shown promise in developing inhibitors for the hepatitis C virus NS3 protease [] and N-type calcium channels. [] This structural motif allows for diverse modifications, enabling researchers to optimize interactions with target proteins and potentially improve potency and selectivity.
Q2: How is this compound employed in developing macrocyclic inhibitors for the hepatitis C virus NS3 protease?
A2: Researchers have utilized this compound as a central building block to create macrocyclic inhibitors targeting the hepatitis C virus NS3 protease. [] The carboxylic acid group within the Tic structure is crucial for forming an amide bond with peptide fragments, ultimately leading to cyclization. [] This macrocyclization strategy aims to enhance binding affinity to the protease through additional interactions, such as contact with the Ala156 methyl group within the enzyme's active site. []
Q3: Can you elaborate on the structure-activity relationship studies involving the tyrosine residue and its analogue, this compound, in omega-conotoxin GVIA?
A3: Research on omega-conotoxin GVIA, a peptide that blocks N-type calcium channels, has highlighted the importance of the tyrosine residue at position 13 for its activity. [] Substituting this tyrosine with this compound, a constrained analogue mimicking tyrosine's structure, allowed researchers to probe the role of the tyrosine side chain and its hydroxyl group. [] These studies indicated that both the orientation and presence of the hydroxyl group significantly influence the peptide's potency, suggesting a crucial role of this functional group in interacting with the target calcium channel. []
Q4: What synthetic improvements have been made in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
A5: Recent research has focused on optimizing the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable chiral building block. [] A key improvement involves modifying the Pictet-Spengler reaction, a crucial step in the synthesis. [] This modification significantly enhances the yield to 95% while minimizing racemization to 7% or less. [] Furthermore, implementing a recrystallization step increases the enantiomeric excess of the final product to an impressive 99.4%. [] These advancements contribute to a more efficient and cost-effective production of this important compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)

